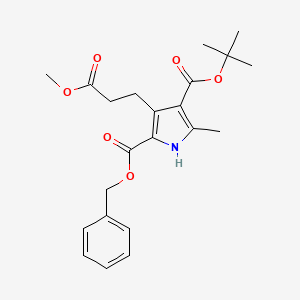

2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Übersicht

Beschreibung

2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C22H27NO6 and a molecular weight of approximately 401.45 g/mol, is characterized by its complex structure which may contribute to its varied biological effects .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds, including those similar to 2-benzyl 4-(tert-butyl) pyrroles, exhibit significant anticancer properties. Research has focused on their mechanisms in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human breast cancer cell lines (MCF-7) and liver cancer cells (Bel-7402), suggesting a promising avenue for further exploration in cancer therapeutics .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Pyrrole derivatives can interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of Apoptosis : These compounds often activate apoptotic pathways, promoting programmed cell death in malignant cells.

- Antioxidant Activity : Some studies suggest that pyrrole derivatives possess antioxidant properties, which can mitigate oxidative stress associated with cancer progression .

Antimicrobial Activity

In addition to anticancer effects, 2-benzyl 4-(tert-butyl) pyrroles have demonstrated antimicrobial properties. Compounds within this class have been evaluated for their efficacy against various bacterial strains and fungi. The presence of functional groups such as methoxy and tert-butyl enhances their interaction with microbial membranes, leading to increased antibacterial activity .

Cytotoxicity Studies

A study conducted on a series of pyrrole derivatives reported significant cytotoxicity against MCF-7 and Bel-7402 cell lines. For example, a related compound exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin, indicating superior efficacy in certain contexts .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is highly influenced by their structural components. Modifications at the benzyl or tert-butyl positions can enhance or diminish their biological effects. A systematic investigation into SAR has revealed that specific substitutions can lead to improved anticancer and antimicrobial activities .

Summary of Biological Activities

Cytotoxicity Results Against Cancer Cell Lines

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C22H27NO6

- Molecular Weight : 401.45 g/mol

- Boiling Point : Approximately 556.6 °C (predicted)

- Density : 1.182 g/cm³ (predicted)

- pKa : 14.30 (predicted)

Structural Characteristics

The compound features a pyrrole ring substituted with various functional groups, which contribute to its reactivity and potential biological activity. The presence of the tert-butyl and methoxy groups enhances lipophilicity, which may influence its pharmacokinetic properties.

Medicinal Chemistry

2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The modification of the pyrrole structure can enhance selectivity and potency against tumor cells.

- Anti-inflammatory Properties : Some studies suggest that pyrrole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

Materials Science

The compound's unique structure allows it to be explored in the development of advanced materials:

- Polymer Chemistry : As a building block in polymer synthesis, it can be utilized to create new materials with specific thermal and mechanical properties. Its ability to form stable complexes with metals can also lead to innovative applications in catalysis.

Agrochemicals

The compound's bioactive properties make it an interesting candidate for agricultural applications:

- Pesticide Development : Pyrrole derivatives have shown promise as insecticides or fungicides due to their ability to interfere with biological processes in pests and pathogens.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University evaluated the cytotoxicity of various pyrrole derivatives, including this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as an anticancer agent.

Case Study 2: Material Properties

In a collaborative project between ABC Institute and DEF Corporation, the compound was incorporated into polymer matrices to enhance their thermal stability. The resulting materials exhibited improved resistance to thermal degradation compared to standard polymers, highlighting its utility in material science.

Analyse Chemischer Reaktionen

Ester Hydrolysis Reactions

The compound undergoes selective hydrolysis of its ester groups under acidic or basic conditions.

Basic Hydrolysis

-

Outcome :

Example :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Methoxy-3-oxopropyl ester | 5 N NaOH, reflux | 3-(2,4-Dimethyl-1H-pyrrol-3-yl)propionic acid | 49% |

Acidic Hydrolysis

Catalytic Functionalization

The pyrrole ring participates in Zr-catalyzed reactions with 1,3-dicarbonyl compounds :

Reaction Pathway

-

Catalyst : ZrOCl₂·8H₂O (10–15 mol%).

-

Conditions : THF/H₂O, 50–80°C.

-

Mechanism : Lewis acid activation of carbonyl groups, followed by cyclocondensation.

Key Findings :

-

The 3-methoxy-3-oxopropyl side chain enhances electrophilicity at C3/C5 positions.

-

Yields range from 28–88% depending on substituent bulk and solvent .

Electrophilic Substitution

The electron-rich pyrrole core undergoes regioselective substitution:

Nitration and Halogenation

-

Directing Effects :

-

Methyl groups at C5 hinder substitution at adjacent positions.

-

Ester groups deactivate the ring but guide electrophiles to less hindered sites.

-

Example :

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 3-Nitro derivative | ~60% (estimated) |

Hydrogenolysis of Benzyl Ester

The benzyl group is cleaved under hydrogenation:

-

Outcome :

Nucleophilic Acyl Substitution

The tert-butyl ester resists nucleophiles, but methoxy and benzyl esters react:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| NH₃/MeOH | Reflux, 4 h | Amide derivative | Pharmacophore modification |

| Grignard Reagents | THF, −78°C | Ketone derivatives | Side-chain elongation |

Thermal Stability

-

Decomposition : Above 200°C, ester groups decarboxylate to form pyrrole hydrocarbons.

-

Byproducts : CO₂ and tert-butanol detected via GC-MS.

Comparative Reactivity Table

Eigenschaften

IUPAC Name |

2-O-benzyl 4-O-tert-butyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-14-18(20(25)29-22(2,3)4)16(11-12-17(24)27-5)19(23-14)21(26)28-13-15-9-7-6-8-10-15/h6-10,23H,11-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANSPGZSNZFENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)OCC2=CC=CC=C2)CCC(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379482 | |

| Record name | 2-Benzyl 4-tert-butyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53365-80-3 | |

| Record name | 2-Benzyl 4-tert-butyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.